Miramistin ion

Wound antisepsis Protein interference Biocide efficacy

Miramistin ion, chemically benzyldimethyl[3-(myristoylamino)propyl]ammonium chloride monohydrate, is a cationic quaternary ammonium compound (QAC) originally developed under the Soviet Space Biotechnology Program as a broad-spectrum topical antiseptic. Its amphiphilic architecture—a hydrophilic quaternary ammonium head group linked via a propylene spacer to a hydrophobic myristoyl (C14) chain—confers surfactant properties and underpins its mechanism of membrane-disrupting antimicrobial action against bacteria, fungi, and enveloped viruses.

Molecular Formula C26H47N2O+
Molecular Weight 403.7 g/mol
CAS No. 91481-38-8
Cat. No. B1215978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiramistin ion
CAS91481-38-8
Synonymsalkylamidopropyldimethylbenzylammonium
miramistin
myramistin
Molecular FormulaC26H47N2O+
Molecular Weight403.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1
InChIInChI=1S/C26H46N2O/c1-4-5-6-7-8-9-10-11-12-13-17-21-26(29)27-22-18-23-28(2,3)24-25-19-15-14-16-20-25/h14-16,19-20H,4-13,17-18,21-24H2,1-3H3/p+1
InChIKeyYEAYHNRJRKXWNV-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Miramistin Ion (CAS 91481-38-8): Procurement-Relevant Overview for R&D and Formulation Scientists


Miramistin ion, chemically benzyldimethyl[3-(myristoylamino)propyl]ammonium chloride monohydrate, is a cationic quaternary ammonium compound (QAC) originally developed under the Soviet Space Biotechnology Program as a broad-spectrum topical antiseptic [1]. Its amphiphilic architecture—a hydrophilic quaternary ammonium head group linked via a propylene spacer to a hydrophobic myristoyl (C14) chain—confers surfactant properties and underpins its mechanism of membrane-disrupting antimicrobial action against bacteria, fungi, and enveloped viruses [1][2]. Unlike many conventional QAC antiseptics, miramistin demonstrates a distinctive combination of retained efficacy in protein-rich environments, intrinsic lysozyme-potentiating activity, and high biodegradability (88–93%), positioning it as a functionally differentiated candidate for procurement decisions where standard antiseptics underperform [1][3].

Why Generic QAC Substitution Fails for Miramistin Ion (CAS 91481-38-8) in Critical Antisepsis Applications


Miramistin ion cannot be treated as a fungible member of the quaternary ammonium compound class because three empirically demonstrated properties break from class-typical behaviour. First, miramistin retains antimicrobial efficacy under high protein challenge (3% albumin) without significant 'protein error', a condition that markedly attenuates the activity of polyhexamethylene biguanide (PHMB) and chlorhexidine (CHX), which require up to 10 minutes of prolonged exposure for comparable microbial reduction [1]. Second, miramistin uniquely enhances the enzymatic activity of lysozyme—a key innate immune effector—more intensively than all tested alkyltrimethylammonium bromide homologues (DTAB, TTAB, CTAB), a property attributed to differential binding at the Asp52 catalytic residue [2]. Third, miramistin exhibits 88–93% biodegradability, in contrast to chlorinated aromatic antiseptics such as triclosan and triclocarban that persist in the environment for decades [3]. These dimensions—protein-error resistance, host-immune synergy, and environmental fate—are not uniformly present across the QAC class and are not predictable from chemical structure alone, making generic substitution scientifically unsound for applications where any of these performance axes is critical.

Quantitative Differentiation Evidence for Miramistin Ion (CAS 91481-38-8) Versus Closest Analogues and In-Class Alternatives


Protein-Error Resistance: Miramistin Retains Antimicrobial Efficacy Under 3% Albumin Challenge Where PHMB and Chlorhexidine Require Prolonged Exposure

In a direct head-to-head in vitro study using a quantitative suspension method (based on DIN EN 13727) against S. aureus, P. aeruginosa, E. coli, E. faecium, and C. albicans, miramistin (MST) and cetylpyridinium chloride (CPC) demonstrated non-inferiority to established wound antiseptics octenidine (OCT) and povidone-iodine (PVP-I). Critically, both MST and CPC showed no significant 'protein error' under challenging conditions (3% bovine albumin), whereas PHMB and chlorhexidine (CHX) required up to 10 minutes of prolonged exposure to achieve comparable microbial reduction; OCT and PVP-I achieved significant reduction within 0.5 minutes regardless of protein challenge (p < 0.01) [1]. MST required up to 3 minutes to achieve the same microbial reduction level as OCT achieved at 0.5 minutes [1].

Wound antisepsis Protein interference Biocide efficacy

Lysozyme Enzymatic Activity Enhancement: Miramistin Potentiates Innate Immune Effector More Intensively Than All Alkyltrimethylammonium Bromide Homologues

In a comparative biophysical study, miramistin was directly compared with a homologous series of alkyltrimethylammonium bromides—DTAB (C12), TTAB (C14), and CTAB (C16)—for its effect on hen egg white lysozyme enzymatic activity against Micrococcus luteus cells. All tested quaternary ammonium surfactants increased lysozyme enzymatic activity; however, miramistin enhanced the activity more intensively than all alkyltrimethylammonium bromides [1]. Molecular docking analysis revealed that in the case of miramistin, the catalytic residue Asp52 does not form a bond with the ligand, unlike the cases with DTAB, TTAB, and CTAB, providing a structural explanation for the differentiated activity enhancement [1]. Additionally, miramistin binds to the lysozyme surface and active site with an efficiency comparable to the short-chain DTAB, yet maintains a low critical micelle concentration (CMC) similar to the long-chain CTAB, representing an unusual dual colloidal property [1].

Innate immunity Lysozyme Quaternary ammonium surfactants

Differential Cytotoxicity–Efficacy Profile: Miramistin Requires Lower Bactericidal Concentrations Than Cetylpyridinium Chloride Against Gram-Negative Pathogens in Chronic Wound Models

In a direct comparative study assessing both antimicrobial activity and cytotoxicity in human keratinocyte (HaCaT) and murine fibroblast (L929) cell lines, miramistin (MST) and cetylpyridinium chloride (CPC) were tested against S. aureus, P. aeruginosa, and E. coli. For eradication of E. coli after 30 minutes, MST required a concentration of 0.0125% versus 0.025% for CPC—a 2-fold lower required concentration [1]. Against P. aeruginosa, MST required 0.05% versus 0.5% for CPC—a 10-fold lower concentration [1]. However, the cytotoxic threshold also differed: high cytotoxic impact was observed at MST concentrations >8×10⁻⁴% (0.0008%) versus CPC >3×10⁻³% (0.003%), indicating that MST has a narrower in vitro therapeutic window (approximately 3.75-fold more cytotoxic at the threshold) despite its higher potency [1].

Wound management Cytotoxicity Gram-negative pathogens

Acute Oral Toxicity: Miramistin Exhibits a 6.7-Fold Higher LD50 in Mice Compared to Benzalkonium Chloride

Cross-study comparison of acute oral toxicity data reveals a substantial safety margin differential between miramistin and the widely used QAC antiseptic benzalkonium chloride (BZK). The comprehensive FEMS Microbiology Reviews paper reports miramistin oral LD50 values of 1200 mg/kg in rats and 1000 mg/kg in mice [1]. In contrast, benzalkonium chloride oral LD50 in mice is consistently reported at approximately 150 mg/kg across multiple authoritative toxicological databases . This represents an approximately 6.7-fold higher tolerated oral dose for miramistin. Chlorhexidine gluconate oral LD50 in mice is reported at 1260 mg/kg [2], comparable to miramistin, though the toxicity mechanisms differ (mitochondrial uncoupling for CHX vs. membrane interactions for QACs). The miramistin review further reports an acute subcutaneous LD50 of 670 mg/kg in rats and 628 mg/kg in mice [1].

Toxicology Safety profiling Quaternary ammonium compounds

Environmental Fate: Miramistin Demonstrates 88–93% Biodegradability Versus Persistence of Chlorinated Aromatic Antiseptics

The FEMS Microbiology Reviews paper by Osmanov et al., citing primary work by Svystov (2003), reports that miramistin exhibits 88–93% biodegradability [1]. This is consistent with biodegradability data for other biodegradable quaternary ammonium compounds, which range from 83–93%, yielding degradation products without genotoxic effects (Grabińska-Sota 2011, cited in [1]). In explicit contrast, widely used chlorinated aromatic antiseptics including triclosan and triclocarban 'barely degrade and so persist in the environment for long significant periods, even decades' [1]. As noted by the authors, conventional antiseptics contaminate the environment because they are toxic to microbiota, fish, algae, and plants [1]. Miramistin was also reported to be less toxic to human cells than cetylpyridinium chloride [2].

Environmental safety Biodegradability Green chemistry

Best-Fit Application Scenarios for Miramistin Ion (CAS 91481-38-8) Based on Quantitative Differentiation Evidence


Chronic and Acute Wound Management with High Protein Exudate Burden

Miramistin is the preferred antiseptic candidate for wound dressings, irrigation solutions, and cleansing products intended for use in protein-rich wound environments (e.g., venous leg ulcers, surgical site infections with exudate). The quantitative evidence demonstrates that miramistin retains full antimicrobial efficacy under 3% albumin challenge without significant protein error, achieving effective microbial reduction within 3 minutes, whereas chlorhexidine and PHMB require up to 10 minutes for comparable reduction under identical protein challenge conditions [1]. This differential performance is directly relevant to clinical settings where wound exudate protein concentrations are elevated and rapid antisepsis is required. Formulators should note the narrower therapeutic index versus cetylpyridinium chloride, necessitating careful concentration optimisation to balance efficacy against cytotoxicity in direct-contact wound applications [2].

Mucosal Antisepsis Leveraging Innate Immune Synergy (Oropharyngeal, Nasal, Ophthalmic)

For oral rinses, nasal sprays, and ophthalmic antiseptic formulations, miramistin offers a mechanistically differentiated advantage: it significantly enhances the enzymatic activity of lysozyme—the principal antimicrobial enzyme present in saliva, airway surface liquid, and tear film—more intensively than any tested alkyltrimethylammonium bromide homologue [3]. This lysozyme-potentiating activity, attributed to the absence of Asp52 residue bonding unique to miramistin among tested QACs, suggests a dual mechanism combining direct membrane-disruptive biocidal action with indirect host immune potentiation [3]. Additionally, miramistin's reported milder impact on oral microbiota composition compared to chlorhexidine makes it a candidate for long-term oral care formulations where microbiome preservation is clinically relevant [4].

Environmentally Sustainable Antiseptic Procurement Programmes

For government tenders, hospital procurement consortia, and institutional buyers with formal environmental sustainability criteria, miramistin's documented 88–93% biodegradability provides an auditable environmental performance metric that differentiates it from chlorinated aromatic antiseptics such as triclosan and triclocarban, which persist in aquatic and terrestrial environments for decades [5]. Coupled with its 6.7-fold higher acute oral LD50 versus benzalkonium chloride (1000 mg/kg vs. ~150 mg/kg in mice) [5], miramistin presents a combined safety–environment profile that may satisfy both occupational health and environmental protection requirements in large-scale procurement evaluations.

Antifungal Combination Therapy Against Drug-Resistant Candida Species

In research and clinical laboratory settings focused on drug-resistant fungal infections, miramistin has demonstrated synergistic antifungal activity when combined with amphotericin B against multi-drug resistant Candida isolates [6]. Miramistin alone exhibits an MIC range of 1.56–25 mg/L (geometric mean 3.13 mg/L) against pathogenic fungi including Candida albicans and Aspergillus fumigatus, and in the Galleria mellonella in vivo model, it provided potent survival benefits at systemic doses up to 2000 mg/kg without host toxicity [7]. This positions miramistin as a candidate adjuvant in antifungal development programmes targeting resistant isolates where conventional azole or polyene monotherapy is insufficient.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Miramistin ion

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.